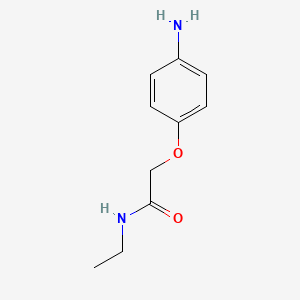

2-(4-aminophenoxy)-N-ethylacetamide

Vue d'ensemble

Description

The compound "2-(4-aminophenoxy)-N-ethylacetamide" is a chemical entity that has been studied for its potential use in various applications, including as a precursor for pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, and properties, which can be informative for understanding "2-(4-aminophenoxy)-N-ethylacetamide".

Synthesis Analysis

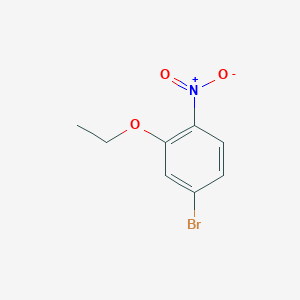

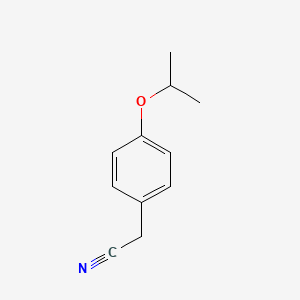

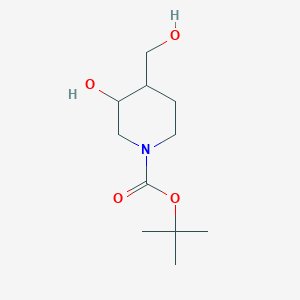

The synthesis of related compounds involves multi-step reactions starting from substituted phenols or aniline derivatives. For instance, the synthesis of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides involves starting from various 2-amino-nitrophenols and subsequent reactions with ((4-methylbenzenesulfonyl)amino)acetyl chloride derivative . Similarly, the synthesis of ethyl-2-(4-aminophenoxy)acetate, a related compound, is achieved by alkylation of 4-nitrophenol followed by selective reduction . These methods provide a framework for the synthesis of "2-(4-aminophenoxy)-N-ethylacetamide", which would likely involve similar steps of alkylation and reduction.

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . For example, the structure of ethyl-2-(4-aminophenoxy)acetate was determined by X-ray crystallography and found to crystallize in the triclinic crystal system . These techniques would be applicable for determining the molecular structure of "2-(4-aminophenoxy)-N-ethylacetamide" as well.

Chemical Reactions Analysis

The papers discuss the reactivity of similar compounds, particularly in the context of forming hydrogen bonds. Variable temperature NMR experiments on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides provided evidence for intra- and intermolecular hydrogen bonding . The ability to form hydrogen bonds is significant as it can influence the compound's solubility, stability, and reactivity, which are important factors in drug design and synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their spectroscopic data and elemental analysis. The crystallographic studies provide insights into the unit cell parameters and the nature of non-covalent interactions within the crystal lattice . Additionally, quantum chemical parameters computed based on DFT calculations and experimental UV/Vis spectra contribute to understanding the electronic properties of these molecules . These analyses are crucial for predicting the behavior of "2-(4-aminophenoxy)-N-ethylacetamide" in various environments and its potential interactions with biological targets.

Applications De Recherche Scientifique

Environmental Applications

- Advanced oxidation processes (AOPs) have been utilized to degrade acetaminophen, a compound related to 2-(4-aminophenoxy)-N-ethylacetamide, in aqueous media. The degradation pathways, by-products, and their biotoxicity were studied, contributing to environmental safety and water treatment technologies (Qutob et al., 2022).

Pharmacological Insights

- The study of phenoxyacetic acid herbicides and chlorophenols, which share structural similarities with 2-(4-aminophenoxy)-N-ethylacetamide, has provided insights into their potential health risks and associations with diseases such as lymphoma, highlighting the importance of understanding chemical toxicology and safety (Kelly & Guidotti, 1989).

Biochemical Mechanisms

- The interaction of similar compounds with biological systems, including their potential to induce oxidative stress, modulate enzyme activity, and affect cellular signaling pathways, has been a focus of research, contributing to our understanding of cellular biochemistry and the potential therapeutic or toxic effects of these chemicals (Zuanazzi et al., 2020).

Mécanisme D'action

Target of Action

Similar compounds such as ethyl-2-(4-aminophenoxy)acetate have been reported to act as dual hypoglycemic agents, targeting both gk and pparγ . These targets play crucial roles in glucose metabolism and insulin sensitivity, respectively.

Mode of Action

Based on the structural similarity to other compounds, it is plausible that it interacts with its targets (like gk and pparγ) to modulate their activity . This interaction could lead to changes in the biochemical pathways related to glucose metabolism and insulin sensitivity.

Pharmacokinetics

The bioavailability of similar compounds is generally influenced by factors such as solubility, stability, and the presence of functional groups that facilitate absorption and distribution .

Result of Action

Based on the known targets of similar compounds, it can be inferred that it may lead to improved glucose utilization and enhanced insulin sensitivity .

Propriétés

IUPAC Name |

2-(4-aminophenoxy)-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-12-10(13)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUUNYGVCQZKHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)COC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588158 | |

| Record name | 2-(4-Aminophenoxy)-N-ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-aminophenoxy)-N-ethylacetamide | |

CAS RN |

52547-49-6 | |

| Record name | 2-(4-Aminophenoxy)-N-ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-aminophenoxy)-N-ethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,2'-Bipyridine]-5,5'-dicarbaldehyde](/img/structure/B1283768.png)

![N-[(4-Bromophenyl)(phenyl)methyl]acetamide](/img/structure/B1283773.png)